molecular formula C16H18Br2ClN3O3 B102114 7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide CAS No. 17395-31-2

7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide

Cat. No. B102114
CAS RN: 17395-31-2
M. Wt: 495.6 g/mol
InChI Key: SJUWEPZBTXEUMU-UHFFFAOYSA-N
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Description

The compound “7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide” is an organic compound with the molecular formula C16H17BrClN3O3 . It has an average mass of 414.681 Da and a monoisotopic mass of 413.014160 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its formula. It includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a heterocyclic pyrimidine ring . The molecule also contains bromine, chlorine, and hydroxy functional groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 414.681 Da . Other physical and chemical properties such as melting point or solubility were not found in the available sources.

Scientific Research Applications

Antimicrobial Activity

Heterocyclic compounds related to 7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide, such as pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, have demonstrated significant biological activity, including antimicrobial properties (Raval, Desai, & Desai, 2012).

Crystal Growth and Characterization

This compound has been synthesized and characterized through various methods, such as single crystal x-ray diffraction, FTIR studies, and UV-visible transmittance studies. It also exhibits notable nonlinear optical (NLO) activity, as evidenced by the second harmonic generation (SHG) test (Jayandran & Balasubramanian, 2011).

Synthesis of Anti-Coccidial Drugs

The compound plays a crucial role in the synthesis of effective drugs against poultry diseases, such as Eimeria in chickens. Its derivatives, including halofuginone hydrobromide, have shown promising results in reducing mortality, weight loss, fecal oocyst excretion, and gut pathology in infected chickens (Zhang, Yao, & Liu, 2017).

Antiparkinsonian Agents

Derivatives of quinazolin-4(3H)-one, closely related to the compound , have been explored for their potential as antiparkinsonian agents. Studies on these derivatives have indicated their effectiveness in this regard (Kumar, Kaur, & Kumar, 2012).

Antibacterial Activities

Some novel quinazolin-4(3H)-one derivatives have shown significant antibacterial activity against gram-negative and positive bacteria, indicating the potential for developing new antibacterial agents (Akl, El-Sayed, & Saied, 2017).

Anti-inflammatory and Analgesic Screening

Novel derivatives of this compound have been synthesized and tested for anti-inflammatory and analgesic activities. They have shown promising results compared to reference standards like indomethacin, suggesting potential applications in pain management and inflammation control (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).

Future Directions

The future research directions for this compound could involve further exploration of its potential uses in optoelectronics, given the interest in quinazolinone derivatives in this field . Additionally, further studies could focus on the synthesis and characterization of this and similar compounds .

properties

IUPAC Name

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUWEPZBTXEUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938441
Record name 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1)
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Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Halofuginone hydrobromide

CAS RN

17395-31-2, 64924-67-0
Record name 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-, hydrobromide (1:1)
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Record name 7-Bromo-6-chloro-3-(3-(3-hydroxy-2-piperidyl)-2-oxopropyl)quinazolin-4(3H)-one monohydrobromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1)
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Record name 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide
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Record name 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide
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Synthesis routes and methods

Procedure details

Using the procedure of French Pat. No. 1,550,956, a solution of the product of Step D in an aqueous 48% hydrobromic acid solution was refluxed for an hour and was then evaporated to dryness. The residue in ethanol was refluxed for 30 minutes and the mixture was filtered to obtain dextrorotary 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-acetonyl]-4(3H)-quinazolinone hydrobromide with a specific rotation of [α]D20 =+6°±1° (c=1% in a 1--1 methanol-water mixture).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide
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7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide
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7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide
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7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide
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7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide
Reactant of Route 6
7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide

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